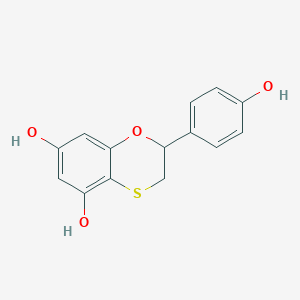
1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)- is a heterocyclic compound containing oxygen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)- typically involves the cyclization of o-mercaptophenols with electrophiles. One common method is the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . Other electrophiles such as α-halo Michael acceptors, methyl 4-bromobut-2-enoate, and ethyl 2,3-dibromopropionate can also be used .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-methoxyphenyl)
- 1,4-Benzoxathiin-5,7-diol, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-
- 1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)-
- 1,2-Benzenediol, 4-(2,3-dihydro-5,7-dimethoxy-1,4-benzoxathiin-2-yl)-
Uniqueness
1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
342646-92-8 |
|---|---|
Molecular Formula |
C14H12O4S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-2,3-dihydro-1,4-benzoxathiine-5,7-diol |
InChI |
InChI=1S/C14H12O4S/c15-9-3-1-8(2-4-9)13-7-19-14-11(17)5-10(16)6-12(14)18-13/h1-6,13,15-17H,7H2 |
InChI Key |
KKZNODODXKAOJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2S1)O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


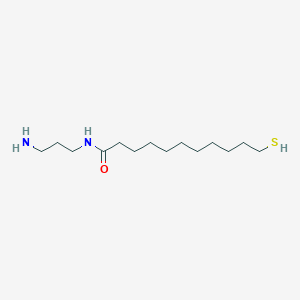

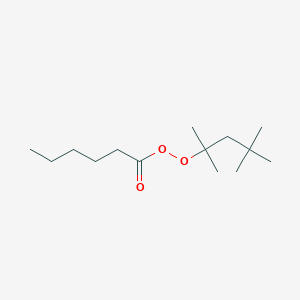
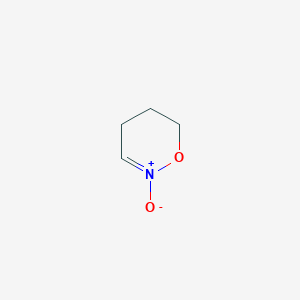
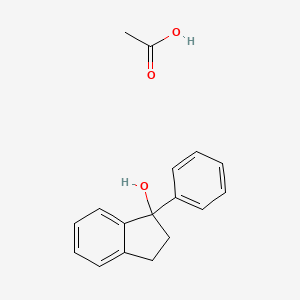
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
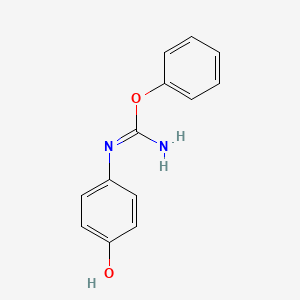
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)

![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
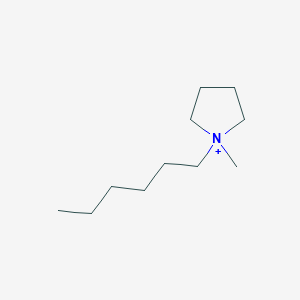
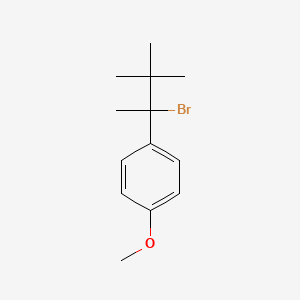
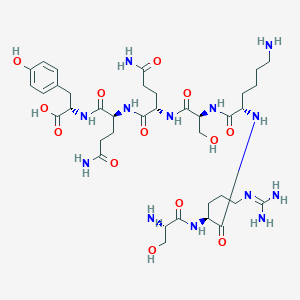
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
